(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate is an organic compound with a complex structure It is characterized by the presence of methoxyphenyl groups, a chloro substituent, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions involving chlorination and esterification to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxopropanoate moiety can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 3-hydroxy-2-[4-[(4-methoxyphenyl)methoxy]phenyl]propanoate.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic structure but different substituents.
Benzotrifluoride: Another compound with a trifluoromethyl group instead of methoxy groups.
Uniqueness
(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chloro substituents, along with the oxopropanoate moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H23ClO6 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C25H23ClO6/c1-29-20-9-3-17(4-10-20)15-31-22-13-7-19(8-14-22)23(24(26)27)25(28)32-16-18-5-11-21(30-2)12-6-18/h3-14,23H,15-16H2,1-2H3 |
InChI Key |
NJNJKCTUPVUBSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)OCC3=CC=C(C=C3)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.